4-tert-butyl-N-(2-chlorophenyl)benzamide

Description

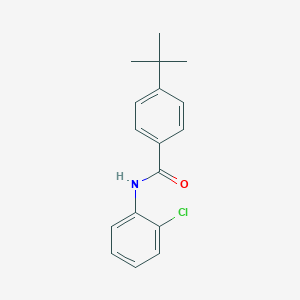

4-tert-Butyl-N-(2-chlorophenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a 2-chlorophenyl substituent on the amide nitrogen. Its synthesis often involves palladium-catalyzed cross-coupling or condensation reactions, as evidenced by its use in auxiliary-assisted arylation protocols .

Properties

Molecular Formula |

C17H18ClNO |

|---|---|

Molecular Weight |

287.8 g/mol |

IUPAC Name |

4-tert-butyl-N-(2-chlorophenyl)benzamide |

InChI |

InChI=1S/C17H18ClNO/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H,19,20) |

InChI Key |

PFKHLXGGIWJUPL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Molecular Geometry and Intermolecular Interactions

- N-(2-Chlorophenyl)benzamide (20a):

The crystal structure of this analog lacks five-membered N–H⋯Cl hydrogen bonding due to significant distortion (65°) of the amide unit relative to the 2-chlorophenyl plane. Instead, intermolecular N–H⋯O=C interactions dominate, highlighting the sensitivity of hydrogen-bonding networks to substituent positioning . - 2-Chloro-N-(2-chlorophenyl)benzamide: This derivative adopts a trans conformation of the amide group, similar to 4-tert-butyl-N-(2-chlorophenyl)benzamide, but with additional chlorine substitution.

Modifications to the Benzoyl Ring

- 4-tert-Butyl-N-(4-methoxyphenyl)benzamide () and 4-tert-Butyl-N-(4-ethoxyphenyl)benzamide ():

Replacing the 2-chlorophenyl group with electron-donating methoxy or ethoxy substituents shifts the electronic profile of the molecule. These derivatives likely exhibit increased solubility in polar solvents compared to the chloro-substituted parent compound.

Functionalization with Heterocyclic Moieties

- 4-tert-Butyl-N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide ():

The addition of a 1,3,4-oxadiazole ring introduces hydrogen-bond acceptors and π-stacking capabilities, which could enhance interactions with biological targets such as enzymes or receptors. - 4-tert-Butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide ():

Substitution of the carbonyl oxygen with a thiocarbonyl group (C=S) alters electronic distribution and may improve metabolic resistance due to reduced susceptibility to hydrolytic cleavage.

Pharmacological Derivatives

- N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ():

This compound incorporates a piperazine-ethoxy linker and thiophene group, enabling dopamine D3 receptor binding. The 2-chlorophenyl group likely contributes to receptor affinity, while the thiophene enhances lipophilicity and membrane permeability .

Table 1: Key Structural Features and Properties

Research Findings and Implications

- Crystal Engineering: The absence of N–H⋯Cl bonding in this compound underscores the role of steric effects in disrupting hydrogen-bond networks, which may inform co-crystal design for improved bioavailability .

- Pharmacological Potential: Derivatives with piperazine linkers () demonstrate the compound’s adaptability in targeting CNS receptors, while oxadiazole-containing analogs () expand utility in enzyme inhibition.

- Metabolic Considerations: Thiocarbonyl derivatives () highlight strategies to enhance stability, whereas methoxy/ethoxy variants (–16) prioritize solubility for aqueous formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.